Cas no 2411226-79-2 (5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid)

5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid
- Z3247353420
- 5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
- 5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid
-
- MDL: MFCD32879191
- インチ: 1S/C12H14N2O4/c1-2-9(15)14-5-3-8(4-6-14)11-10(12(16)17)13-7-18-11/h2,7-8H,1,3-6H2,(H,16,17)
- InChIKey: AGKQUAHYVWNVBF-UHFFFAOYSA-N
- SMILES: O1C=NC(C(=O)O)=C1C1CCN(C(C=C)=O)CC1
計算された属性
- 精确分子量: 250.09535693 g/mol
- 同位素质量: 250.09535693 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 350
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6
- XLogP3: 0.9
- 分子量: 250.25
5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598633-0.25g |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid |
2411226-79-2 | 91.0% | 0.25g |
$666.0 | 2025-03-20 | |
Enamine | EN300-26598633-0.5g |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid |
2411226-79-2 | 91.0% | 0.5g |
$1046.0 | 2025-03-20 | |
Enamine | EN300-26598633-0.05g |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid |
2411226-79-2 | 91.0% | 0.05g |
$312.0 | 2025-03-20 | |
Enamine | EN300-26598633-2.5g |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid |
2411226-79-2 | 91.0% | 2.5g |
$2631.0 | 2025-03-20 | |
Enamine | EN300-26598633-1g |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid |
2411226-79-2 | 91% | 1g |
$1343.0 | 2023-09-13 | |
Enamine | EN300-26598633-10g |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid |
2411226-79-2 | 91% | 10g |
$5774.0 | 2023-09-13 | |
1PlusChem | 1P028CG1-1g |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylicacid |
2411226-79-2 | 91% | 1g |
$1722.00 | 2024-05-22 | |
Aaron | AR028COD-100mg |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylicacid |
2411226-79-2 | 91% | 100mg |
$666.00 | 2025-02-16 | |
Aaron | AR028COD-5g |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylicacid |
2411226-79-2 | 91% | 5g |
$5380.00 | 2023-12-15 | |
Enamine | EN300-26598633-10.0g |
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid |
2411226-79-2 | 91.0% | 10.0g |
$5774.0 | 2025-03-20 |
5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acidに関する追加情報
Introduction to 5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid (CAS No. 2411226-79-2) and Its Emerging Applications in Chemical Biology and Medicine
5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid, identified by the CAS number 2411226-79-2, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule combines a piperidine ring with an oxazole moiety, both of which are well-documented for their diverse biological activities. The presence of a propenyl acyl group further enhances its chemical versatility, making it a promising scaffold for drug discovery and molecular probe development.
The compound’s unique structural features position it as a valuable candidate for investigating interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways and signal transduction. Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of its potential pharmacological effects, leading to novel insights into its role in therapeutic interventions.
In the realm of medicinal chemistry, the piperidine core is widely recognized for its ability to modulate biological function through binding to specific proteins. This motif has been successfully incorporated into numerous drug candidates, including antipsychotics, antivirals, and anti-inflammatory agents. The integration of the oxazole ring into the molecular framework introduces additional functionality, enabling diverse interactions with biological systems. Oxazoles are known for their stability and bioactivity, making them suitable for designing molecules with enhanced pharmacokinetic properties.
The acylated propenyl group in 5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid (CAS No. 2411226-79-2) serves as a versatile handle for further chemical modifications. This allows researchers to fine-tune the compound’s properties, such as solubility, bioavailability, and binding affinity. Such flexibility is crucial in developing lead compounds that exhibit optimal pharmacological profiles.
Recent studies have highlighted the compound’s potential in modulating enzyme activity associated with neurological disorders. For instance, preliminary in vitro assays suggest that it may interact with enzymes involved in neurotransmitter synthesis and degradation. These findings align with the growing interest in targeting central nervous system (CNS) pathways to develop treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
Moreover, the structural similarity of 5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid (CAS No. 2411226-79-2) to known bioactive molecules has prompted investigations into its potential role as a scaffold for next-generation therapeutics. By leveraging computational modeling techniques, researchers can predict how slight modifications to its structure might enhance its efficacy or reduce side effects. This approach underscores the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists in accelerating drug discovery efforts.
The compound’s oxazole moiety has also drawn interest for its ability to participate in hydrogen bonding interactions within biological systems. This feature is particularly relevant for designing molecules that can selectively bind to target proteins without affecting off-target sites. Such selectivity is a critical factor in minimizing adverse effects and improving therapeutic outcomes.
In conclusion,5-1-(propenoylpiperidinyl)-3H-[1]oxazolizinacarboxylic acid (CAS No. 2411226-79) represents a compelling example of how structural complexity can be leveraged to develop novel biologically active compounds. Its unique combination of functional groups offers opportunities for exploring new therapeutic avenues while addressing unmet medical needs. As research progresses, this compound is likely to play an increasingly significant role in the development of innovative treatments across multiple disease areas.
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